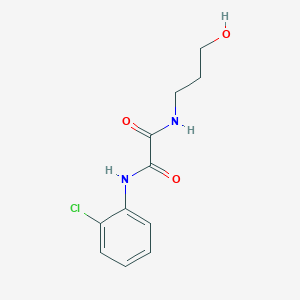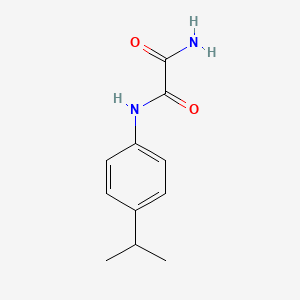
2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Übersicht
Beschreibung
2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as CTFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medical research.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to exhibit potent inhibitory activity against several enzymes, including cathepsin B, cathepsin L, and papain. These enzymes are involved in various pathological processes, such as cancer progression, inflammation, and autoimmune disorders. This compound has also been found to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Wirkmechanismus
2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide exerts its inhibitory effects on enzymes by binding to the active site and forming a covalent bond with the cysteine residue. This irreversible binding prevents the enzyme from functioning properly and leads to its degradation. This compound also disrupts the membrane integrity of fungal and bacterial cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of cathepsin B, which is involved in the regulation of apoptosis. This compound has also been found to reduce inflammation by inhibiting the activity of inflammatory enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a relatively stable compound that can be easily synthesized and purified. Its potent inhibitory activity against enzymes makes it a valuable tool for studying enzyme function and developing new drugs. However, its irreversible binding to enzymes can make it difficult to study their kinetics and mechanism of action. Additionally, its potential toxicity and lack of selectivity for specific enzymes may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the identification of new enzymes that are inhibited by this compound, which could lead to the discovery of new therapeutic targets. Additionally, the development of this compound derivatives with improved selectivity and reduced toxicity could enhance its utility in lab experiments and drug development.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-6-19-13(10)7-11(8-15)14(17)16-9-12-3-2-5-18-12/h4,6-7,12H,2-3,5,9H2,1H3,(H,16,17)/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDCXSIUDXWJMF-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3899541.png)
![(4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B3899551.png)
![3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3899556.png)
![N-benzyl-N-[(benzyloxy)carbonyl]-4-nitrophenylalaninamide](/img/structure/B3899560.png)

![1-(2-furyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3899601.png)
![tert-butyl 2-{[(2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B3899603.png)
![methyl (2R*,4S*)-4-hydroxy-1-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3899611.png)
![1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol](/img/structure/B3899627.png)

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}ethanol](/img/structure/B3899647.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899649.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B3899662.png)
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B3899667.png)